molecular formula C30H28N4 B096317 6-methyl-N,3-bis(4-methylphenyl)-2-(4-methylphenyl)iminoquinazolin-4-amine CAS No. 17433-14-6

6-methyl-N,3-bis(4-methylphenyl)-2-(4-methylphenyl)iminoquinazolin-4-amine

Cat. No. B096317
CAS RN: 17433-14-6
M. Wt: 444.6 g/mol
InChI Key: XYZWKSNKZKNRDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-N,3-bis(4-methylphenyl)-2-(4-methylphenyl)iminoquinazolin-4-amine is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a quinazoline derivative that has been synthesized through a number of different methods. Its unique chemical structure and properties have made it a subject of interest for researchers in a variety of fields.

Mechanism Of Action

The mechanism of action of 6-methyl-N,3-bis(4-methylphenyl)-2-(4-methylphenyl)iminoquinazolin-4-amine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell division and growth. This makes it a potential candidate for use in cancer treatment, as cancer cells often have elevated levels of these enzymes.

Biochemical And Physiological Effects

Studies have shown that 6-methyl-N,3-bis(4-methylphenyl)-2-(4-methylphenyl)iminoquinazolin-4-amine has a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their proliferation. It has also been shown to have antioxidant properties, which may make it useful in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 6-methyl-N,3-bis(4-methylphenyl)-2-(4-methylphenyl)iminoquinazolin-4-amine in lab experiments is its relatively simple synthesis method. It is also a relatively stable compound that can be stored for long periods of time. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in different applications.

Future Directions

There are several future directions for research on 6-methyl-N,3-bis(4-methylphenyl)-2-(4-methylphenyl)iminoquinazolin-4-amine. One area of interest is in the development of new cancer treatments that target the enzymes inhibited by this compound. Another area of interest is in the development of new treatments for neurodegenerative diseases, as this compound has shown promise in protecting neurons from oxidative stress. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields.

Synthesis Methods

There are several methods for synthesizing 6-methyl-N,3-bis(4-methylphenyl)-2-(4-methylphenyl)iminoquinazolin-4-amine. One common method involves the reaction of 6-methyl-2-nitroaniline with 4-methylbenzaldehyde in the presence of a reducing agent such as sodium dithionite. This reaction produces the intermediate compound 6-methyl-2-(4-methylphenyl)aminoquinazoline, which is then reacted with 4-methylbenzaldehyde in the presence of a catalyst to produce the final product.

Scientific Research Applications

6-methyl-N,3-bis(4-methylphenyl)-2-(4-methylphenyl)iminoquinazolin-4-amine has potential applications in a variety of scientific research fields. One area of interest is in the development of new drugs, as this compound has shown promise in inhibiting the growth of cancer cells in vitro. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

17433-14-6

Product Name

6-methyl-N,3-bis(4-methylphenyl)-2-(4-methylphenyl)iminoquinazolin-4-amine

Molecular Formula

C30H28N4

Molecular Weight

444.6 g/mol

IUPAC Name

6-methyl-N,3-bis(4-methylphenyl)-2-(4-methylphenyl)iminoquinazolin-4-amine

InChI

InChI=1S/C30H28N4/c1-20-5-12-24(13-6-20)31-29-27-19-23(4)11-18-28(27)33-30(32-25-14-7-21(2)8-15-25)34(29)26-16-9-22(3)10-17-26/h5-19,31H,1-4H3

InChI Key

XYZWKSNKZKNRDY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC(=NC4=CC=C(C=C4)C)N2C5=CC=C(C=C5)C)C

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC(=NC4=CC=C(C=C4)C)N2C5=CC=C(C=C5)C)C

synonyms

3,4-Dihydro-6-methyl-N,3-bis(p-tolyl)-4-(p-tolylimino)-2-quinazolinamine

Origin of Product

United States

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